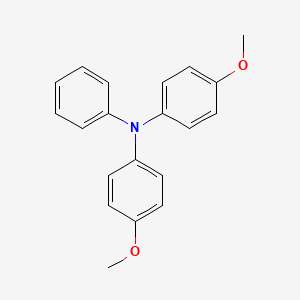

4-Methoxy-N-(4-methoxyphenyl)-N-phenylaniline

Beschreibung

Eigenschaften

IUPAC Name |

4-methoxy-N-(4-methoxyphenyl)-N-phenylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO2/c1-22-19-12-8-17(9-13-19)21(16-6-4-3-5-7-16)18-10-14-20(23-2)15-11-18/h3-15H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJPTYHDCQPDNBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30441568 | |

| Record name | 4-Methoxy-N-(4-methoxyphenyl)-N-phenylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30441568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20440-94-2 | |

| Record name | 4-Methoxy-N-(4-methoxyphenyl)-N-phenylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30441568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Multi-Step Preparation via Acylation, Condensation, and Deacylation

A patented industrially applicable method outlines a four-step process for preparing related 4-methoxy-substituted N-aryl anilines, which can be adapted for the synthesis of 4-Methoxy-N-(4-methoxyphenyl)-N-phenylaniline. The process is characterized by mild reaction conditions, high conversion, and selectivity, making it suitable for large-scale production.

Steps Overview:

| Step Number | Step Name | Description |

|---|---|---|

| 1 | Acylation | 4-Methoxyaniline (anisidine) is acylated using an organic acid (formic acid, acetic acid, or diacetyl oxide) to form N-acyl-4-methoxyaniline. |

| 2 | Condensation | The acylated intermediate undergoes condensation with a substituted aryl halide (e.g., para-bromo toluene or para-chlorotoluene) in the presence of an alkali, a composite palladium-copper catalyst, and tri-tert-butylphosphine ligand. This forms N-acyl-4-methoxy-N-aryl aniline. |

| 3 | Acyl Alcoholysis | Deacylation is performed under reflux in a methanol and potassium hydroxide system to yield the crude 4-methoxy-N-aryl aniline. |

| 4 | Purification | The crude product is purified by distillation and crystallization to afford the final 4-methoxy-N-aryl aniline product. |

Detailed Reaction Conditions and Reagents:

| Parameter | Details |

|---|---|

| Organic acids (Step 1) | Formic acid (88%), acetic acid, or diacetyl oxide |

| Aryl halide (Step 2) | Para-bromo toluene or para-chlorotoluene (also used as solvent) |

| Composite catalyst (Step 2) | Palladium and cuprous iodide or cuprous bromide; Pd:Cu(I) ratio 1:1 to 1:15 (mol) |

| Catalyst loading | 100 ppm to 1% of total reaction mixture |

| Alkali (Step 2) | Potassium tert-butoxide, sodium tert-butoxide, cesium carbonate, potassium hydroxide, sodium carbonate, tripotassium phosphate, sodium amide, or sodium hydride |

| Ligand (Step 2) | Tri-tert-butylphosphine |

| Deacylation (Step 3) | Methanol and potassium hydroxide reflux, 2 hours |

Example (Adapted from Patent CN103159635A):

- Acylation: 0.1 mol 4-methoxyaniline added slowly to 0.5 mol formic acid, stirred and refluxed for 1 hour to yield N-(p-methoxyphenyl)methanamide (96% yield).

- Condensation: N-acyl intermediate (0.3 mol), para-bromo toluene (0.3 mol), sodium tert-butoxide (0.11 mol), tri-tert-butylphosphine (10 mmol), Pd (0.5 mmol), and CuI (2.5 mmol) reacted under nitrogen for 12 hours.

- Deacylation: Crude condensation product treated with methanol and potassium hydroxide, refluxed 2 hours.

- Purification: Distillation and crystallization to obtain the pure product.

This method is advantageous due to its use of readily available raw materials, mild conditions, and high selectivity, making it suitable for industrial scale-up.

One-Pot Domino N-Arylation Using Diaryliodonium Reagents (Advanced Catalytic Method)

A modern synthetic route reported by researchers at the University of Manchester involves a one-pot domino N-arylation protocol catalyzed by copper using diaryliodonium reagents. This method directly forms triarylamines such as this compound from simple anilines without the need for pre-functionalized intermediates.

Key Features:

- Reagents: Diaryliodonium salts as electrophilic arylating agents.

- Catalyst: Copper-based catalyst.

- Mechanism: Sequential C–N bond formation using both aryl groups of the diaryliodonium reagent.

- Advantages: Atom-economical, avoids formation of multiple waste products, and can be performed in a one-pot procedure.

- Outcome: Efficient synthesis of triarylamines with high atom economy and operational simplicity.

Comparative Summary of Preparation Methods

| Aspect | Multi-Step Acylation-Condensation-Deacylation | One-Pot Domino N-Arylation with Diaryliodonium Reagents |

|---|---|---|

| Number of Steps | Four (Acylation, Condensation, Deacylation, Purification) | One-pot sequential C–N bond formation |

| Catalysts | Pd-Cu composite catalyst with tri-tert-butylphosphine ligand | Copper catalyst |

| Starting Materials | 4-Methoxyaniline, aryl halides (e.g., para-bromo toluene) | Anilines, diaryliodonium salts |

| Reaction Conditions | Mild, reflux, nitrogen atmosphere | Mild, copper catalysis, one-pot |

| Industrial Applicability | High, suitable for scale-up | Promising for lab-scale and potentially scalable |

| Waste Generation | Moderate (requires purification and solvent recovery) | Lower (atom-economical, minimal waste) |

| Selectivity and Yield | High conversion and selectivity | High atom economy and efficiency |

Research Findings and Notes

- The acylation-condensation method allows precise control over substitution patterns by choosing appropriate aryl halides and organic acids.

- The use of palladium-copper composite catalysts combined with bulky phosphine ligands enhances the coupling efficiency and selectivity.

- Deacylation under alkaline methanol conditions is efficient and mild, preserving sensitive functional groups.

- The one-pot diaryliodonium approach simplifies synthesis and reduces waste but may require access to specialized diaryliodonium reagents.

- Both methods contribute valuable synthetic routes to triarylamines, with the choice depending on scale, availability of reagents, and desired substitution patterns.

Analyse Chemischer Reaktionen

Types of Reactions

4-Methoxy-N-(4-methoxyphenyl)-N-phenylaniline undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert it back to the corresponding amine.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Corresponding amines.

Substitution: Various substituted aniline derivatives.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

The compound exhibits promising pharmacological properties due to its structural characteristics. Research indicates that compounds similar to TPAOMe have shown potential in various therapeutic areas:

- Anticancer Activity : Studies have demonstrated that aniline derivatives can exhibit cytotoxic effects against cancer cell lines. The presence of methoxy groups may enhance this activity by influencing the compound's interaction with biological targets.

- Antioxidant Properties : Compounds with similar structures have been noted for their ability to scavenge free radicals, potentially offering protective effects against oxidative stress-related diseases.

- Neuroprotective Effects : Research into related compounds suggests potential neuroprotective benefits, which could be explored further with TPAOMe in neurodegenerative disease models.

The synthesis of 4-Methoxy-N-(4-methoxyphenyl)-N-phenylaniline can be achieved through various methods, including:

- Palladium-Catalyzed Reactions : This method allows for the formation of carbon-nitrogen bonds effectively, facilitating the creation of TPAOMe from simpler precursors. This synthetic versatility enables the exploration of analogs with tailored properties for specific applications .

Case Studies and Research Findings

Several studies have documented the applications and properties of this compound:

- A study on its role in OLEDs highlighted how TPAOMe enhances charge transport efficiency while maintaining thermal stability, crucial for device longevity .

- Research into its antioxidant properties demonstrated significant free radical scavenging activity, suggesting potential applications in health supplements or pharmaceutical formulations aimed at oxidative stress reduction.

Wirkmechanismus

The mechanism of action of 4-Methoxy-N-(4-methoxyphenyl)-N-phenylaniline involves its interaction with specific molecular targets. It can act as an electron donor or acceptor, facilitating various redox reactions. The methoxy groups enhance its electron-donating ability, making it a useful intermediate in organic synthesis. Additionally, its interactions with biological macromolecules can lead to the modulation of enzymatic activities and cellular pathways .

Vergleich Mit ähnlichen Verbindungen

4-Methoxy-N-methyl-N-phenylaniline (CAS 27151-57-1)

- Structure : Replaces the N-(4-methoxyphenyl) group with a methyl group.

- Impact : Reduced steric hindrance and altered solubility due to the smaller methyl substituent. However, the absence of a second methoxyphenyl group diminishes electron-donating strength, limiting its utility in high-performance HTMs .

4-Bromo-N,N-bis(4-methoxyphenyl)aniline

- Structure : Brominated derivative of the target compound.

- It also serves as an intermediate for cross-coupling reactions in synthesizing extended π-systems .

4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline

- Structure: Features a dimethylamino group instead of phenyl, with a methylene spacer.

- Impact: The dimethylamino group increases solubility in polar solvents, while the spacer alters molecular conformation, affecting supramolecular interactions. Single-crystal X-ray studies reveal hydrogen-bonded networks (N–H⋯O and C–H⋯π interactions) distinct from the parent compound .

Hole-Transporting Materials (HTMs)

- Target Compound: Achieves a power conversion efficiency (PCE) of 21.24% in PSCs when functionalized with a carboxy anchor (MPA-BT-CA), outperforming non-anchored analogues (18.34%) due to improved substrate adhesion .

- Z26 HTM: A derivative incorporating an olefin bond between donor and acceptor units exhibits higher hole mobility (2.1 × 10⁻³ cm² V⁻¹ s⁻¹ vs. 1.5 × 10⁻³ cm² V⁻¹ s⁻¹) and PCE (23.1%) compared to the target compound, highlighting the importance of conjugated linkers .

Organic Solar Cells (OSCs)

- Target Compound: Serves as a donor paired with imide-based acceptors, achieving broad-spectrum light absorption via intramolecular charge transfer (ICT). However, anthracene-based HTMs (e.g., Z25/Z26) offer cost advantages and comparable performance due to extended conjugation .

Data Tables

Table 1. Key Properties of 4-Methoxy-N-(4-methoxyphenyl)-N-phenylaniline and Analogues

| Compound | Molecular Formula | Melting Point (°C) | Application | PCE in PSCs (%) | Hole Mobility (cm² V⁻¹ s⁻¹) |

|---|---|---|---|---|---|

| This compound | C₂₀H₂₀N₂O₂ | 104–105 | HTM in PSCs/OSCs | 21.24 | 1.5 × 10⁻³ |

| Z26 HTM (Olefin-modified derivative) | C₂₄H₂₂N₂O₂ | N/A | HTM in PSCs | 23.1 | 2.1 × 10⁻³ |

| 4-Bromo-N,N-bis(4-methoxyphenyl)aniline | C₁₉H₁₅BrN₂O₂ | N/A | Synthetic Intermediate | N/A | N/A |

Table 2. Structural Comparison

| Compound | Key Substituents | Unique Features |

|---|---|---|

| This compound | Two methoxyphenyl groups | High electron donation, π-π stacking |

| 4-Methoxy-N-methyl-N-phenylaniline | Methyl group | Reduced steric hindrance, lower efficiency |

| 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline | Dimethylamino, methylene spacer | Enhanced solubility, hydrogen-bonded networks |

Biologische Aktivität

4-Methoxy-N-(4-methoxyphenyl)-N-phenylaniline is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features two methoxy groups attached to phenyl rings, which enhance its solubility and reactivity. The molecular formula is with a molecular weight of approximately 241.32 g/mol. Its structural characteristics are significant for its biological interactions.

Pharmacological Properties

Research indicates that this compound exhibits various biological activities, including:

- Anticancer Activity : Similar compounds have shown efficacy against different cancer cell lines, suggesting potential for further exploration in oncology.

- Enzyme Inhibition : Studies indicate that compounds with similar structures may act as inhibitors for specific enzymes, which could be relevant in treating metabolic disorders.

Comparative Analysis of Similar Compounds

The following table summarizes the structural characteristics and unique features of compounds related to this compound:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 4-Methoxyaniline | Aniline derivative with a single methoxy group | Simpler structure; less steric hindrance |

| N,N-Diethyl-4-methoxyaniline | Two ethyl groups on nitrogen; retains methoxy group | Increased lipophilicity |

| 4-Methoxy-N-(4-chlorophenyl)-N-phenylaniline | Chlorine instead of methoxy on one phenyl ring | Greater electron-withdrawing effect |

| 4-Methoxy-N-(3-methylphenyl)-N-phenylaniline | Methyl substitution on the second phenyl ring | Alters sterics and electronic properties |

The precise mechanism of action for this compound remains under investigation. However, it is hypothesized that the dual methoxy substitutions may enhance binding affinity to biological targets, potentially leading to:

- Inhibition of Tumor Growth : Compounds with similar structures have been shown to induce apoptosis in cancer cells.

- Interaction with Metabolic Pathways : The compound may influence key metabolic pathways by acting as an enzyme inhibitor.

Case Studies and Research Findings

- Anticancer Studies : In vitro studies have demonstrated that derivatives of this compound exhibit selective cytotoxicity against certain cancer cell lines while sparing normal cells. For instance, one study reported an IC50 value as low as 9 nM against T-lymphoblastic cell lines, indicating potent anticancer activity .

- Enzyme Inhibition : Research has shown that similar compounds can inhibit purine nucleoside phosphorylase (PNP), an enzyme involved in nucleotide metabolism. This inhibition can lead to selective toxicity towards cancer cells .

- ADMET Profiling : Preliminary ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies suggest favorable profiles for compounds related to this compound, enhancing their appeal for further development .

Future Directions

Future research should focus on:

- Detailed Mechanistic Studies : Understanding the specific interactions at the molecular level will aid in optimizing the compound's structure for enhanced activity.

- In Vivo Studies : Conducting animal studies to evaluate the pharmacokinetics and therapeutic efficacy in a biological context.

- Development of Analogues : Synthesizing analogues with varied substituents to explore their biological activities and potential therapeutic applications.

Q & A

Q. How can the purity of 4-Methoxy-N-(4-methoxyphenyl)-N-phenylaniline be optimized during synthesis?

- Methodological Answer : The compound is synthesized via Ullmann-type coupling reactions under inert nitrogen atmospheres using CuCl/KOH as catalysts in toluene at 100°C . For bromination, stoichiometric N-bromosuccinimide (NBS) in THF/EtOAc (1:1) at room temperature yields 4-bromo derivatives. Purification via silica gel column chromatography with hexanes/EtOAc (9:1) achieves 80–88% purity . Critical factors include:

- Strict exclusion of moisture (use of anhydrous solvents and nitrogen purging).

- Monitoring reaction progress via TLC and optimizing column chromatography gradients.

- Post-synthesis characterization via ¹H/¹³C NMR and mass spectrometry to validate purity .

Q. What spectroscopic and crystallographic methods confirm the structure of this compound?

- Methodological Answer :

- ¹H NMR : Key peaks include methoxy protons at δ ≈ 3.8 ppm and aromatic protons in the range δ 6.8–7.5 ppm (doublets with J = 8.4 Hz) .

- X-ray crystallography : Single-crystal studies reveal a planar triarylamine core with dihedral angles <10° between aromatic rings, confirming steric hindrance minimization .

- Mass spectrometry : Molecular ion peaks ([M+H]⁺) align with theoretical m/z values (e.g., 381.18 for C₂₆H₂₄NO₂⁺) .

Advanced Research Questions

Q. How does this compound perform as a precursor in cross-coupling reactions (e.g., Suzuki or Stille)?

- Methodological Answer : The brominated derivative (4-bromo-N,N-bis(4-methoxyphenyl)aniline) undergoes efficient Stille coupling with tributyltin reagents. For example:

- Reaction with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane at −78°C in THF with n-BuLi yields boronate esters for Suzuki-Miyaura couplings .

- Key parameters :

- Low-temperature lithiation (−78°C) to prevent side reactions.

- Use of Pd(PPh₃)₄ catalysts (1–2 mol%) in THF/water mixtures for Suzuki reactions .

- Yield optimization : Purification via flash chromatography (hexanes/EtOAc) and recrystallization from CH₂Cl₂/MeOH improves yields to >75% .

Q. What electrochemical properties make this compound suitable for light-harvesting applications?

- Methodological Answer : Cyclic voltammetry (CV) in DCM (0.1 M NBu₄PF₆) shows:

- Oxidation potential : +0.85 V vs. NHE, attributed to the electron-rich triarylamine core.

- Redox reversibility : Quasi-reversible waves indicate stable radical cation formation, critical for hole transport in organic photovoltaics .

- Comparison with analogs :

| Compound | Oxidation Potential (V vs. NHE) | Application |

|---|---|---|

| 4-Methoxy-TPA | +0.85 | DSSC hole transport |

| Non-methoxy TPA | +1.10 | Lower efficiency |

| BODIPY-TPA hybrids | +0.70–1.00 | Tuned bandgaps |

- Design implications : Methoxy groups lower oxidation potentials, enhancing charge separation in donor-acceptor systems .

Data Contradictions and Resolution

- Contradiction : reports 80% purity for brominated derivatives, while claims 88% yield.

- Resolution : Differences arise from purification methods (e.g., gradient vs. isocratic elution in chromatography) and reaction scale. Smaller scales (<10 mmol) in may reduce side reactions.

- Biological Activity : notes low anticancer activity for this compound compared to benzothiazole derivatives. This highlights the need for structural derivatization (e.g., introducing electron-withdrawing groups) to enhance bioactivity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.